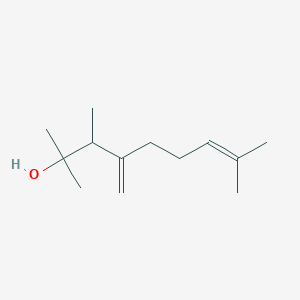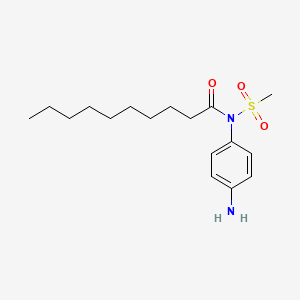
N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide is an organic compound that features both an amine group and a sulfonamide group attached to a decanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenylamine and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.
Procedure: The 4-aminophenylamine is reacted with methanesulfonyl chloride to form the intermediate N-(4-Aminophenyl)-methanesulfonamide. This intermediate is then reacted with decanoyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Aminophenyl)-N-(methanesulfonyl)octanamide
- N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
61068-59-5 |
|---|---|
Molekularformel |
C17H28N2O3S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-N-methylsulfonyldecanamide |
InChI |
InChI=1S/C17H28N2O3S/c1-3-4-5-6-7-8-9-10-17(20)19(23(2,21)22)16-13-11-15(18)12-14-16/h11-14H,3-10,18H2,1-2H3 |
InChI-Schlüssel |
SCTQRKHWYAQVEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


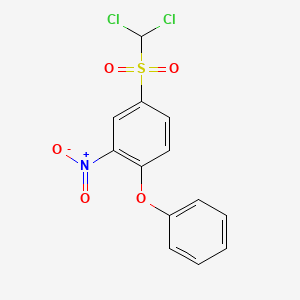
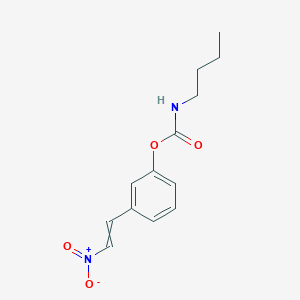
![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
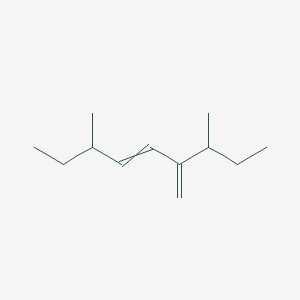
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
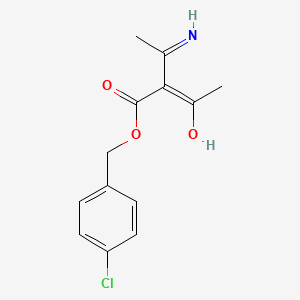
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
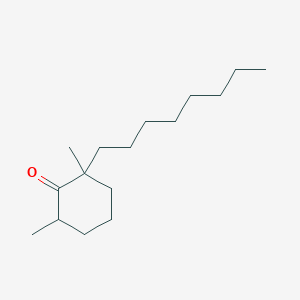
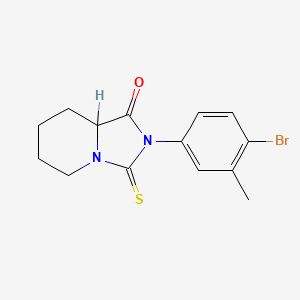
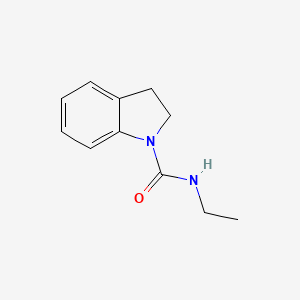
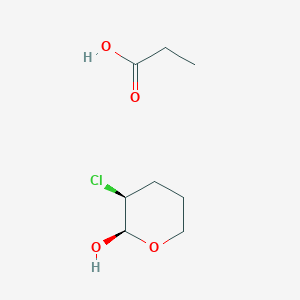
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
